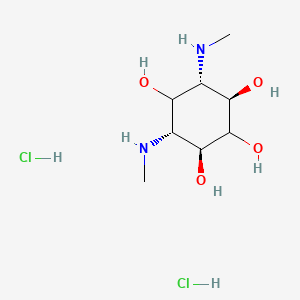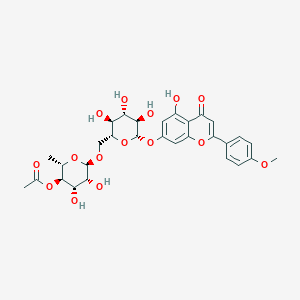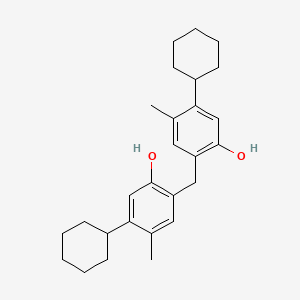
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane is an organic compound characterized by its two phenolic groups, each substituted with cyclohexyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane typically involves the condensation of 2-hydroxy-3-cyclohexyl-5-methylbenzaldehyde with formaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated phenols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism by which Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane exerts its effects depends on its interaction with molecular targets. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. The compound’s biological activity could be mediated through binding to specific enzymes or receptors, modulating their function.
類似化合物との比較
Similar Compounds
Bisphenol A: Similar in structure but with different substituents on the phenolic rings.
Bis-(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane: Another compound with similar phenolic groups but different alkyl substituents.
Uniqueness
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane is unique due to its specific cyclohexyl and methyl substitutions, which may confer distinct physical and chemical properties compared to other similar compounds
特性
分子式 |
C27H36O2 |
|---|---|
分子量 |
392.6 g/mol |
IUPAC名 |
5-cyclohexyl-2-[(4-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C27H36O2/c1-18-13-22(26(28)16-24(18)20-9-5-3-6-10-20)15-23-14-19(2)25(17-27(23)29)21-11-7-4-8-12-21/h13-14,16-17,20-21,28-29H,3-12,15H2,1-2H3 |
InChIキー |
CSYXLHVZIABNNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2CCCCC2)O)CC3=C(C=C(C(=C3)C)C4CCCCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)
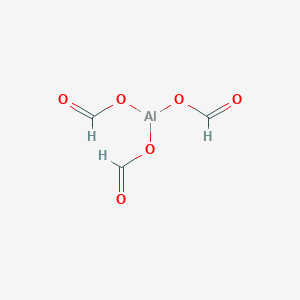

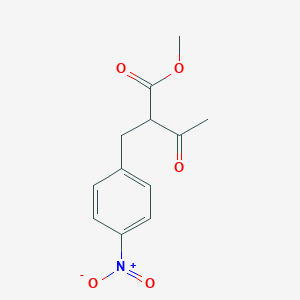
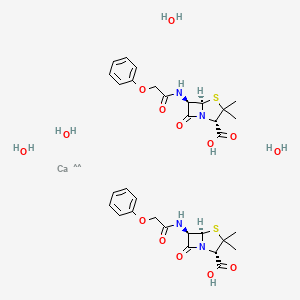
![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)
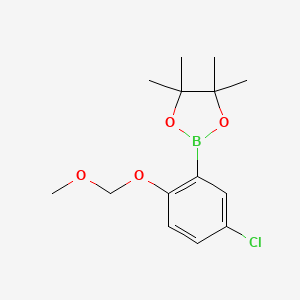
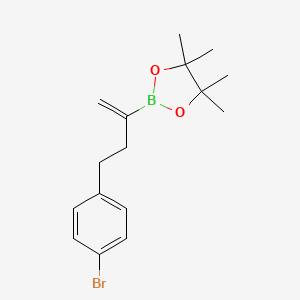
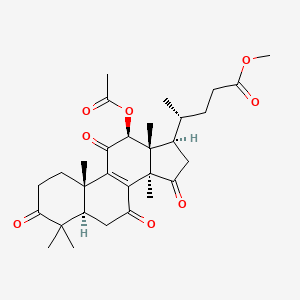
![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
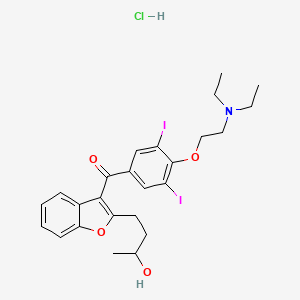
![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)
